molecular formula C27H17BrCl2F3N3O B12484328 1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12484328
M. Wt: 607.2 g/mol
InChI Key: DPGXUBKTUOZMMS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with multiple functional groups, including bromophenyl, dichlorobenzyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C27H17BrCl2F3N3O

Molecular Weight

607.2 g/mol

IUPAC Name

1-(4-bromophenyl)-6-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H17BrCl2F3N3O/c1-15-25-22(27(31,32)33)13-24(34-26(25)36(35-15)20-8-5-18(28)6-9-20)16-3-10-21(11-4-16)37-14-17-2-7-19(29)12-23(17)30/h2-13H,14H2,1H3

InChI Key

DPGXUBKTUOZMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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